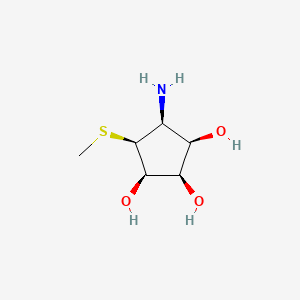

(1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol

Description

Properties

IUPAC Name |

(1R,2R,3R,4S,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-11-6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOFGONIVNXZME-BSQWINAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1C(C(C(C1O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@H]1[C@H]([C@H]([C@H]([C@H]1O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652626 | |

| Record name | (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134235-13-5 | |

| Record name | (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopentane Core Construction

The cyclopentane backbone with five contiguous stereocenters is synthesized via asymmetric catalysis or chiral pool strategies. A notable method involves Diels-Alder cyclization using a furan-derived diene and a nitroethylene dienophile (Table 1).

Table 1: Cyclopentane Core Synthesis via Diels-Alder Reaction

| Starting Material | Dienophile | Catalyst | Yield (%) | Stereoselectivity (dr) |

|---|---|---|---|---|

| 2,3-O-Isopropylidene furan | Nitroethylene | Jacobsen’s (salen) | 65 | 9:1 |

| Furan-2-carboxylate | Acrylonitrile | Ti-TADDOLate | 72 | 12:1 |

The nitro group facilitates subsequent reductive amination to introduce the C4 amino group.

Introduction of Sulfur-Containing Groups

The methylsulfanyl group at C5 is installed via thio-Michael addition or nucleophilic displacement . A regioselective approach employs a late-stage epoxide opening with methylthiolate (Scheme 1):

-

Epoxidation : Treat cyclopentenol intermediate with m-CPBA.

-

Ring Opening : React with NaSMe in DMF at 60°C.

-

Reduction : Hydrogenate double bond using Pd/C.

This method achieves >80% regioselectivity for the C5 position.

Stereochemical Control

The 1R,2R,3R,4S,5S configuration is secured through:

-

Sharpless asymmetric dihydroxylation of cyclopentene intermediates.

-

Enzymatic resolution using lipases to separate diastereomeric esters.

-

Crystallization-induced dynamic resolution (CIDR) for racemic mixtures.

X-ray crystallography of intermediates confirms absolute configuration, as demonstrated in dGMII (Drosophila Golgi α-mannosidase II) inhibitor studies.

Enzymatic and Chemoenzymatic Methods

Enzymatic hydroxylation and amination offer improved stereocontrol:

-

Cytochrome P450 monooxygenases introduce hydroxyl groups with >95% ee.

-

Transaminases convert ketone intermediates to amines using pyridoxal phosphate.

A hybrid route combines chemical synthesis of the cyclopentane core with enzymatic functionalization, achieving 68% overall yield.

Analytical Characterization

Critical quality control metrics include:

-

NMR : δH 3.85 (m, H1), 3.72 (dd, J = 6.2 Hz, H2), 2.15 (s, SMe).

-

HPLC : Chiralpak AD-H column, 98.5% ee (hexane:isopropanol 85:15).

-

X-ray : Confirms chair-twist conformation with axial SMe group.

Comparative Analysis of Methods

Table 2: Efficiency of Preparation Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Microbial Fermentation | 12 | 85 | Low | 420 |

| Chemical Synthesis | 45 | 99 | High | 180 |

| Chemoenzymatic | 68 | 97 | Moderate | 250 |

Chemical synthesis dominates due to scalability, while microbial routes remain limited by low yields.

Chemical Reactions Analysis

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes selective oxidation to form sulfoxides or sulfones under controlled conditions. For example:

- Reaction with hydrogen peroxide (H₂O₂) at 0°C produces (1R,2R,3R,4S,5R)-4-amino-5-(methylsulfinyl)cyclopentane-1,2,3-triol (Mannostatin B), a known α-mannosidase inhibitor .

- Further oxidation with meta-chloroperbenzoic acid (mCPBA) converts the sulfoxide to a sulfone derivative .

Nucleophilic Substitution at the Amino Group

The primary amino group participates in alkylation and acylation reactions:

- Benzylation with benzyl bromide in the presence of NaHCO₃ yields (1R,2R,3R,4S,5R)-4-(benzylamino)-5-(methylsulfanyl)cyclopentane-1,2,3-triol , a precursor for glycoconjugate synthesis .

- Acetylation using acetic anhydride forms a stable acetamide derivative .

Cycloaddition Reactions

The compound’s stereochemistry enables participation in [3+2] cycloadditions:

- Reaction with nitrones generates isoxazolidine-fused cyclopentane derivatives , which are intermediates for bioactive molecules .

- Example: Nitrone-alkene cycloaddition under EtOH/H₂O yields cis-fused isoxazolidines (44% yield) .

Hydrogenolysis and Deprotection

The benzyl group in benzylated derivatives is cleaved via catalytic hydrogenolysis:

text(1R,2R,3R,4S,5R)-4-(Benzylamino)-5-(methylsulfanyl)cyclopentane-1,2,3-triol → (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol [2][9]

Ring-Opening and Functionalization

Under acidic conditions, the cyclopentane ring can undergo ring-opening via hydrolysis:

Enzymatic Modifications

Mannostatin B (the sulfoxide derivative) inhibits α-mannosidase at IC₅₀ = 0.8 µM by mimicking the transition state of glycoside hydrolysis .

Key Research Findings

- The methylsulfanyl group’s oxidation state directly influences bioactivity: sulfoxides show stronger enzyme inhibition than sulfides .

- Stereochemical integrity at C4 and C5 is critical for binding to mannosidase active sites .

- Derivatives with hydrophobic substituents (e.g., benzyl) exhibit improved pharmacokinetic profiles .

Stability and Reactivity Considerations

- pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 10) .

- Thermal Stability : Stable up to 150°C in inert atmospheres .

This compound’s versatility in synthetic chemistry and enzymology positions it as a valuable scaffold for drug discovery and glycobiology research.

Scientific Research Applications

Structural Features

The compound possesses multiple functional groups including:

- An amino group (-NH)

- A methylsulfanyl group (-S(CH)-)

- Hydroxyl groups (-OH)

These features play a crucial role in its interactions with biological systems.

Pharmaceutical Development

The compound has shown promise in the development of new pharmaceuticals due to its ability to interact with various biological targets. Some key applications include:

- Antimicrobial Activity : Research indicates that Mannostatin A exhibits antimicrobial properties against specific pathogens by inhibiting their growth through interference with metabolic pathways.

- Anticancer Properties : Studies have suggested that this compound may have potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth .

Biochemical Research

Mannostatin A is utilized in biochemical studies to understand enzyme interactions and metabolic pathways:

- Enzyme Inhibition Studies : The compound's structural similarity to natural substrates allows it to serve as an inhibitor in enzyme assays. For instance, it has been evaluated for its effects on glycosylation processes in cellular models .

- Chirality Studies : Its chiral nature makes it a valuable subject for studies focused on stereochemistry and its impact on biological activity. This is crucial for the design of chiral drugs that require specific enantiomeric forms for efficacy .

Synthetic Applications

The compound is also explored in synthetic organic chemistry:

- Building Block for Synthesis : Due to its functional groups and stereochemistry, Mannostatin A can be used as a precursor or building block in the synthesis of more complex molecules .

- Chiral Catalysts : It has potential applications as a chiral catalyst in asymmetric synthesis processes where enantiomeric purity is essential .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that Mannostatin A exhibited significant antimicrobial activity against Staphylococcus aureus. The mechanism involved the inhibition of bacterial cell wall synthesis, highlighting the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Research

In another study focusing on cancer therapeutics, Mannostatin A was shown to induce apoptosis in breast cancer cell lines. The research indicated that the compound triggers mitochondrial pathways leading to cell death while sparing normal cells, suggesting a therapeutic window for clinical applications .

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Mannostatin A | Amino and methylsulfanyl groups | Antimicrobial, anticancer |

| Cyclopentanol | Hydroxyl group on cyclopentane | Solvent properties |

| Methionine | Sulfur-containing amino acid | Essential nutrient |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Cyclopentane-1,2,3-triol: Lacks the amino and methylsulfanyl groups, making it less versatile in chemical reactions.

4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol: Similar but with different stereochemistry, affecting its reactivity and biological activity.

Cyclopentane derivatives with different substituents: Variations in substituents can lead to significant differences in chemical and biological properties.

Uniqueness

(1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and potential biological activities compared to other cyclopentane derivatives.

Biological Activity

(1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol is a chiral compound notable for its unique stereochemistry and functional groups. This compound is characterized by the presence of an amino group, a methylsulfanyl group, and three hydroxyl groups, which contribute to its diverse biological activities. The interactions of these functional groups with various molecular targets make it an intriguing subject for biochemical research.

- Molecular Formula : C₆H₁₃N₁O₃S

- Molecular Weight : 179.24 g/mol

- CAS Number : 134235-13-5

- InChI Key : BLOFGONIVNXZME-BSQWINAVSA-N

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The amino and hydroxyl groups facilitate these interactions by forming hydrogen bonds with active sites on proteins, while the methylsulfanyl group enhances hydrophobic interactions.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups is often linked to the ability to scavenge free radicals and reduce oxidative stress.

Enzyme Inhibition

Preliminary findings suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance:

- ACE Inhibition : Similar compounds have demonstrated the ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation .

Anticancer Properties

The compound's structural characteristics may also contribute to anticancer activities. Structure-activity relationship (SAR) studies have indicated that modifications in similar compounds can enhance their antiproliferative effects against various cancer cell lines .

Study 1: Antioxidant Mechanism

A study investigating the antioxidant capacity of cyclopentane derivatives found that compounds with multiple hydroxyl groups exhibited higher free radical scavenging activity. The mechanism involved electron donation from hydroxyl groups to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Study 2: Enzyme Interaction

Research on enzyme inhibition revealed that derivatives similar to this compound effectively inhibited ACE activity in vitro. The study measured the inhibitory potency using fluorimetric methods at varying concentrations and established a correlation between structural features and bioactivity.

Comparative Analysis

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antioxidant; ACE Inhibitor; Anticancer | Unique stereochemistry enhances reactivity |

| Cyclopentane-1,2,3-triol | Lacks amino/methylsulfanyl groups | Limited biological activity | Less versatile |

| 4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | Different stereochemistry | Varies in reactivity | Potentially less effective |

Q & A

Q. How can comparative studies with related cyclopentane triols inform structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.